(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol
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Overview
Description
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol is an organic compound characterized by the presence of a thiophene ring substituted with a methyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methylation: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Ethanol Moiety Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under hydrogenation conditions to form a dihydrothiophene derivative.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 5-methylthiophene-2-carboxylic acid.
Reduction: Formation of 5-methyl-2,3-dihydrothiophene.
Substitution: Formation of 5-bromo-2-methylthiophene.
Scientific Research Applications
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methylthiophen-2-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and properties.
5-Methylthiophene-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of an ethanol moiety.
2-Methylthiophene: A simpler thiophene derivative with a methyl group.
Uniqueness
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential applications. Its enantiomer, ®-1-(5-Methylthiophen-2-yl)ethan-1-ol, may have different biological activities, highlighting the importance of stereochemistry in the compound’s properties.
Properties
Molecular Formula |
C7H10OS |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1S)-1-(5-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1 |
InChI Key |
HEXKZGQLEUXLFN-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@H](C)O |
Canonical SMILES |
CC1=CC=C(S1)C(C)O |
Origin of Product |
United States |
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